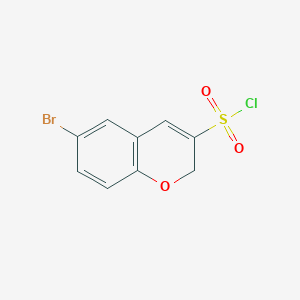

6-bromo-2H-chromene-3-sulfonyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-2H-chromene-3-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrClO3S/c10-7-1-2-9-6(3-7)4-8(5-14-9)15(11,12)13/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPNDFGDTQITCDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC2=C(O1)C=CC(=C2)Br)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Pathways of 6 Bromo 2h Chromene 3 Sulfonyl Chloride

Nucleophilic Substitution Reactions at the Sulfonyl Chloride Moiety

The sulfonyl chloride group is a potent electrophile, making it highly susceptible to attack by various nucleophiles. evitachem.com This reactivity is the basis for the most common derivatization strategies for 6-bromo-2H-chromene-3-sulfonyl chloride, leading to the formation of sulfonamides and sulfonic esters.

Formation of Chromene-Sulfonamide Derivatives

The reaction of sulfonyl chlorides with primary or secondary amines is a well-established and efficient method for the synthesis of sulfonamides. rsc.orglibretexts.org This transformation is of significant interest in medicinal chemistry, as the sulfonamide functional group is a key component in numerous therapeutic agents. nih.govekb.eg

This compound readily reacts with primary, secondary, and heterocyclic amines to furnish the corresponding N-substituted 6-bromo-2H-chromene-3-sulfonamides. These reactions typically proceed under mild conditions, often in the presence of a base to neutralize the hydrogen chloride byproduct. libretexts.org The nucleophilic nitrogen of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of a new sulfur-nitrogen bond. rsc.org

The reaction is generally rapid with primary amines and slightly slower with the more sterically hindered secondary amines. rsc.org A wide variety of amines can be employed in this reaction, allowing for the introduction of diverse functionalities into the final molecule. This modularity is particularly valuable in the construction of compound libraries for drug discovery. For instance, the reaction with bifunctional nucleophiles like 2-aminothiophenols can lead to the formation of fused heterocyclic systems through an initial sulfonamide formation followed by intramolecular cyclization. evitachem.com

Below is a representative table of potential amine reactants for the synthesis of 6-bromo-2H-chromene-3-sulfonamide derivatives.

| Amine Type | Reactant Name | Product Name |

| Primary Amines | Aniline | N-phenyl-6-bromo-2H-chromene-3-sulfonamide |

| Benzylamine | N-benzyl-6-bromo-2H-chromene-3-sulfonamide | |

| Cyclohexylamine | N-cyclohexyl-6-bromo-2H-chromene-3-sulfonamide | |

| Secondary Amines | Diethylamine | N,N-diethyl-6-bromo-2H-chromene-3-sulfonamide |

| Morpholine | 4-((6-bromo-2H-chromen-3-yl)sulfonyl)morpholine | |

| Piperidine | 1-((6-bromo-2H-chromen-3-yl)sulfonyl)piperidine | |

| Heterocyclic Amines | Pyrrolidine | 1-((6-bromo-2H-chromen-3-yl)sulfonyl)pyrrolidine |

| Indoline | 1-((6-bromo-2H-chromen-3-yl)sulfonyl)indoline | |

| 1-Methylpiperazine | 1-((6-bromo-2H-chromen-3-yl)sulfonyl)-4-methylpiperazine |

In a reaction analogous to sulfonamide formation, this compound can react with alcohols to produce sulfonic esters, also known as sulfonates. eurjchem.comyoutube.com This reaction, often carried out in the presence of a non-nucleophilic base such as pyridine, involves the nucleophilic attack of the alcohol's oxygen atom on the sulfonyl chloride's sulfur atom. youtube.com The result is the formation of a sulfur-oxygen bond and the elimination of hydrogen chloride. youtube.com

The conversion of an alcohol to a sulfonate ester is a common strategy in organic synthesis to transform the hydroxyl group, which is a poor leaving group, into a good leaving group for subsequent nucleophilic substitution or elimination reactions. youtube.com A variety of primary and secondary alcohols can be utilized, leading to a range of 6-bromo-2H-chromene-3-sulfonic esters. evitachem.com

The following table illustrates potential alcohol reactants for the synthesis of sulfonic ester derivatives.

| Alcohol Type | Reactant Name | Product Name |

| Primary Alcohols | Methanol | Methyl 6-bromo-2H-chromene-3-sulfonate |

| Ethanol | Ethyl 6-bromo-2H-chromene-3-sulfonate | |

| Benzyl alcohol | Benzyl 6-bromo-2H-chromene-3-sulfonate | |

| Secondary Alcohols | Isopropanol | Isopropyl 6-bromo-2H-chromene-3-sulfonate |

| Cyclohexanol | Cyclohexyl 6-bromo-2H-chromene-3-sulfonate |

Application of "Click Chemistry" Principles with Sulfonyl Halides (e.g., Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Chemistry)

"Click chemistry" refers to a class of reactions that are modular, wide in scope, give high yields, and generate only inoffensive byproducts. One of the more recent additions to the click chemistry arsenal (B13267) is the Sulfur(VI) Fluoride Exchange (SuFEx) reaction. researchgate.netrsc.org SuFEx chemistry involves the reaction of a sulfonyl fluoride (R-SO₂F) with a silyl-protected phenol (B47542) or other nucleophiles. nih.gov

While this compound is not directly a SuFEx reagent, it is a key precursor to one. The sulfonyl chloride can be converted to the corresponding sulfonyl fluoride (6-bromo-2H-chromene-3-sulfonyl fluoride) through a halide exchange reaction. This transformation allows the chromene scaffold to be incorporated into SuFEx click chemistry protocols. evitachem.com The resulting sulfonyl fluoride is significantly more stable than the sulfonyl chloride, yet it retains a "clickable" reactivity under specific catalytic conditions. bldpharm.com

The SuFEx reaction offers several advantages, including high efficiency, excellent functional group tolerance, and biocompatibility, making it a powerful tool for drug discovery, chemical biology, and materials science. researchgate.netnih.govbldpharm.com The ability to convert this compound into a SuFExable hub expands its utility for the rapid and modular assembly of complex molecular architectures. evitachem.comrsc.org

Reactions Involving the 2H-Chromene Ring System

Beyond the reactivity of the sulfonyl chloride group, the 2H-chromene ring itself can participate in chemical transformations, allowing for further structural modifications.

Modification of the Chromene Ring Unsaturation Pattern (e.g., Conversion between 2H- and 4H-Chromenes)

The 2H- and 4H-chromene isomers are structurally related, differing in the position of the double bond within the pyran ring. nih.govnih.gov While distinct in their properties and reactivity, interconversion between these isomeric forms is possible under certain reaction conditions. msu.edu Methodologies for the synthesis of both 2H- and 4H-chromenes are well-documented, often involving cyclization reactions of appropriately substituted precursors. nih.govresearchgate.nethud.ac.uk

For derivatives of this compound, modification of the chromene ring's unsaturation pattern could potentially be achieved through various synthetic strategies reported for other chromene systems. For example, treatment of a 2H-chromene with a strong base could facilitate isomerization to the thermodynamically more stable 4H-chromene in some cases. msu.edu Conversely, specific synthetic routes starting from different precursors can be designed to selectively yield either the 2H- or 4H-chromene scaffold. nih.gov Such transformations would allow for the exploration of a broader chemical space and the investigation of structure-activity relationships related to the isomeric state of the chromene ring.

Chemoselective Functionalization at Other Positions on the Chromene Scaffold

While the sulfonyl chloride at the 3-position and the bromine at the 6-position are the most prominent reactive sites, the inherent reactivity of the chromene scaffold itself allows for chemoselective functionalization at other positions. The electron-rich nature of the benzene (B151609) ring and the double bond in the pyran ring can be exploited for various transformations. However, the presence of the strongly electron-withdrawing sulfonyl chloride group and the bromo substituent significantly influences the regioselectivity of these reactions.

Research into the functionalization of the chromene nucleus often involves electrophilic aromatic substitution reactions. The directing effects of the existing substituents play a crucial role in determining the position of new functional groups. The bromine atom is an ortho-, para-director, while the ether oxygen of the pyran ring is also an activating ortho-, para-director. Conversely, the sulfonyl chloride group is a strong deactivating meta-director. The interplay of these electronic effects dictates the outcome of electrophilic substitution, often leading to complex product mixtures unless reaction conditions are carefully controlled.

Furthermore, the double bond within the 2H-chromene ring system can potentially undergo addition reactions. However, the aromaticity of the adjacent benzene ring imparts a degree of stability, making such reactions less common compared to the functionalization of the aromatic core or reactions involving the primary reactive handles.

Transformations Involving the Bromine Substituent on the Chromene Ring

The bromine atom at the 6-position of the chromene ring serves as a key handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, significantly enhancing the molecular diversity achievable from this scaffold.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck)

The bromine substituent on the aromatic ring of this compound is amenable to a range of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the construction of complex molecular frameworks.

The Suzuki-Miyaura coupling reaction, which involves the coupling of an organoboron reagent with an organohalide, is a widely used method for the formation of C-C bonds. In the context of the 6-bromo-2H-chromene scaffold, this reaction would allow for the introduction of various aryl, heteroaryl, or alkyl groups at the 6-position. The general reaction scheme involves the use of a palladium catalyst, a base, and an organoboron compound.

The Sonogashira coupling provides a route to introduce alkyne functionalities. This reaction couples a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper(I) co-catalyst. The resulting alkynyl-substituted chromenes can serve as versatile intermediates for further transformations.

The Heck reaction offers a method for the arylation or vinylation of the chromene scaffold. This reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. This allows for the extension of the conjugated system of the chromene core.

Below is a representative table of potential products from these cross-coupling reactions:

| Reaction Type | Coupling Partner | Potential Product at C-6 |

| Suzuki-Miyaura | Arylboronic acid | Aryl group |

| Suzuki-Miyaura | Alkylboronic acid | Alkyl group |

| Sonogashira | Terminal alkyne | Alkynyl group |

| Heck | Alkene | Alkenyl group |

Nucleophilic Aromatic Substitution on the Brominated Phenyl Ring

For a successful SNA reaction, the attack of a nucleophile at the carbon bearing the bromine atom would lead to the formation of a Meisenheimer-like intermediate. The stability of this intermediate is crucial for the reaction to proceed. The presence of the sulfonyl chloride group, even at the meta position, can provide some stabilization to the negative charge developed on the ring during the formation of this intermediate. However, SNA reactions on such substrates often require harsh reaction conditions, such as high temperatures and strong nucleophiles.

Multi-component Reaction Architectures Incorporating this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. The reactive nature of the sulfonyl chloride group and the potential for functionalization at the bromine position make this compound a promising candidate for incorporation into MCRs.

One plausible MCR design could involve the initial reaction of the sulfonyl chloride with a bifunctional nucleophile, followed by an intramolecular cyclization or a subsequent intermolecular reaction. For instance, a reaction with an amino alcohol could lead to the formation of a sulfonamide and an ether linkage in a single pot.

A documented example of a multi-component reaction involving a related 6-bromo-2H-chromene precursor is the one-pot synthesis of diethyl 6-bromo-2H-chromene-2,3-dicarboxylate. jcsp.org.pk This reaction proceeds through the interaction of 5-bromo-2-hydroxybenzaldehyde, diethyl acetylenedicarboxylate, and triphenylphosphine. This demonstrates the feasibility of constructing the functionalized 6-bromo-2H-chromene scaffold through a multi-component approach, which could then be further elaborated.

The development of novel MCRs incorporating this compound would involve the strategic selection of reaction partners that can react sequentially and selectively with the different reactive sites on the molecule.

Advanced Spectroscopic and Analytical Characterization in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing information about the chemical environment of atomic nuclei.

Proton (¹H) NMR Analysis of Chromene and Sulfonyl Proton Environments

A ¹H NMR spectrum for 6-bromo-2H-chromene-3-sulfonyl chloride would be expected to show distinct signals for the protons on the chromene ring system. The chemical shifts, splitting patterns (multiplicity), and coupling constants of these signals would provide detailed information about their connectivity and spatial relationships. The protons on the aromatic portion of the chromene ring would appear in the aromatic region of the spectrum, and their specific chemical shifts would be influenced by the presence of the bromo substituent. The protons on the dihydropyran ring would also exhibit characteristic signals.

Carbon-13 (¹³C) NMR Spectroscopic Insights into the Carbon Skeleton

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of these signals would indicate the type of carbon atom (e.g., aromatic, vinylic, aliphatic) and its local electronic environment.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Characteristic Vibrational Frequencies of the Sulfonyl Chloride Group

The sulfonyl chloride (-SO₂Cl) group exhibits strong and characteristic absorption bands in the IR spectrum. These are due to the symmetric and asymmetric stretching vibrations of the S=O bonds. Generally, the asymmetric stretch appears at a higher frequency than the symmetric stretch.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Asymmetric SO₂ Stretch | 1370 - 1410 |

| Symmetric SO₂ Stretch | 1166 - 1204 |

Note: This is a general range for sulfonyl chlorides and the precise frequencies for this compound would need to be determined experimentally.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structural features of a compound through the analysis of its fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, often to within a few parts per million. This precision allows for the determination of the elemental composition of the molecule. For this compound (C₉H₆BrClO₃S), the exact mass can be calculated based on the most abundant isotopes of its constituent elements. The presence of bromine and chlorine, with their characteristic isotopic distributions (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), would result in a distinctive isotopic pattern in the mass spectrum, further confirming the elemental composition.

In addition to determining the molecular weight, mass spectrometry provides structural information through the analysis of fragment ions. The fragmentation of this compound would be expected to proceed through several characteristic pathways. A key fragmentation would likely involve the loss of the sulfonyl chloride group (-SO₂Cl) or its components (e.g., SO₂, Cl). Cleavage of the C-S bond would lead to a stable chromene cation. The bromine atom on the aromatic ring would also influence the fragmentation, and its presence would be evident in fragments containing this part of the molecule, recognizable by the characteristic isotopic signature of bromine.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis

Ultraviolet-visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by measuring its absorption of light in the ultraviolet and visible regions. The UV-Vis spectrum of this compound would be expected to exhibit absorption bands corresponding to π → π* transitions within the aromatic chromene system. The position and intensity of these absorption maxima are influenced by the electronic nature of the substituents on the chromene ring. The bromine atom and the sulfonyl chloride group, both being electron-withdrawing, would be expected to cause a bathochromic (red) shift in the absorption bands compared to the unsubstituted 2H-chromene.

Elemental Analysis for Purity and Composition Verification

Elemental analysis is a fundamental technique used to determine the weight percentage of each element in a compound. This data is crucial for verifying the empirical formula and assessing the purity of a synthesized sample. For this compound (C₉H₆BrClO₃S), the theoretical elemental composition can be calculated as follows:

| Element | Symbol | Atomic Weight | Percentage |

| Carbon | C | 12.01 | 34.92% |

| Hydrogen | H | 1.01 | 1.95% |

| Bromine | Br | 79.90 | 25.98% |

| Chlorine | Cl | 35.45 | 11.53% |

| Oxygen | O | 16.00 | 15.60% |

| Sulfur | S | 32.07 | 10.43% |

Experimental results from elemental analysis of a pure sample would be expected to closely match these theoretical values.

Computational and Theoretical Investigations of 6 Bromo 2h Chromene 3 Sulfonyl Chloride and Derivatives

Quantum Chemical Calculations

Quantum chemical calculations offer a powerful lens through which to view the molecular world, providing detailed information about electronic structure and properties that are often difficult to obtain through experimental means alone. For a molecule like 6-bromo-2H-chromene-3-sulfonyl chloride, these methods can predict its geometry, orbital energies, and charge distribution, which are key determinants of its reactivity.

Density Functional Theory (DFT) is a robust method for predicting the electronic structure and geometry of molecules. scispace.comjns.edu.afntnu.no A typical approach for a molecule like this compound would involve geometry optimization using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with a basis set such as 6-31G(d,p). researchgate.netresearchgate.netinpressco.comacs.org This level of theory provides a good balance between accuracy and computational cost for organic molecules.

The optimization process would yield the most stable three-dimensional arrangement of the atoms, providing precise values for bond lengths, bond angles, and dihedral angles. The presence of the bromine atom and the sulfonyl chloride group is expected to influence the geometry of the 2H-chromene core. For instance, the C-Br and S-Cl bond lengths would be determined, and the orientation of the sulfonyl chloride group relative to the chromene ring would be established. The dihydropyran ring of the 2H-chromene moiety is not planar and would adopt a puckered conformation, which would be characterized by specific dihedral angles.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative) This table presents hypothetical yet chemically reasonable values that would be obtained from a DFT B3LYP/6-31G(d,p) calculation.

| Parameter | Atom(s) Involved | Predicted Value |

|---|---|---|

| Bond Length | C6-Br | ~1.90 Å |

| Bond Length | C3-S | ~1.78 Å |

| Bond Length | S-Cl | ~2.08 Å |

| Bond Length | S=O (avg.) | ~1.45 Å |

| Bond Angle | C3-S-Cl | ~106° |

| Bond Angle | O=S=O | ~120° |

| Dihedral Angle | C2-C3-S-Cl | Variable (Defines rotational isomerism) |

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. wikipedia.orgnumberanalytics.comfiveable.me It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). stackexchange.comucsb.edu The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilicity. youtube.com

For this compound, the HOMO is anticipated to be distributed primarily over the electron-rich aromatic portion of the chromene ring and the bromine atom. The LUMO, conversely, is expected to be localized on the strongly electron-withdrawing sulfonyl chloride group, particularly on the sulfur atom and the S-Cl bond.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. wuxiapptec.comresearchgate.netirjweb.com A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.com The calculated energies of these orbitals would provide quantitative measures of the molecule's electron-donating and accepting capabilities.

Table 2: Predicted Frontier Molecular Orbital Energies (Illustrative) This table shows representative energy values for HOMO, LUMO, and the energy gap, which would be calculated at the B3LYP/6-31G(d,p) level of theory.

| Parameter | Predicted Energy (eV) | Implication |

|---|---|---|

| EHOMO | ~ -6.5 eV | Electron-donating ability (nucleophilicity) |

| ELUMO | ~ -1.8 eV | Electron-accepting ability (electrophilicity) |

| Energy Gap (ΔE) | ~ 4.7 eV | Chemical reactivity and kinetic stability |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule, translating the complex wave function into the familiar language of Lewis structures, lone pairs, and bonds. uni-muenchen.dewikipedia.org This method quantifies intramolecular charge transfer and hyperconjugative interactions by examining the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs. taylorandfrancis.comyoutube.comdailymotion.com

Table 3: Predicted NBO Donor-Acceptor Interactions and Stabilization Energies (Illustrative) This table lists plausible hyperconjugative interactions and their associated stabilization energies (E(2)) that NBO analysis would identify.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

|---|---|---|---|

| LP(O) on S=O | σ(C3-S) | ~ 2.5 | Lone Pair -> Antibond |

| LP(O) on ether | π(C=C in ring) | ~ 5.0 | Lone Pair -> Antibond (π) |

| LP(Br) | π(C=C in ring) | ~ 3.0 | Lone Pair -> Antibond (π) |

| π(C=C) | π(C=C) | ~ 15.0 | π -> π* (Resonance) |

A Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive behavior of a molecule by illustrating the charge distribution on its van der Waals surface. numberanalytics.commdpi.comdeeporigin.com The map is color-coded to represent different regions of electrostatic potential. researchgate.netresearchgate.net Regions of negative potential (typically colored red to yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. researchgate.netresearchgate.net

For this compound, the MEP map would be expected to show the most negative potential localized around the two oxygen atoms of the sulfonyl group, making them primary sites for interaction with electrophiles or for hydrogen bonding. The ether oxygen in the chromene ring would also exhibit negative potential. The most positive potential (blue region) would likely be found on the sulfur atom of the sulfonyl chloride group, confirming its high electrophilicity and susceptibility to attack by nucleophiles. The hydrogen atoms on the aromatic ring would also show regions of moderately positive potential.

Molecular Modeling and Dynamics Studies

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, molecular modeling and dynamics studies explore its flexibility and the energy landscape associated with different shapes it can adopt.

The this compound molecule possesses conformational flexibility, primarily due to the non-planar nature of the dihydropyran ring and the potential for rotation around the C3-S single bond. princeton.edu A conformational analysis would aim to identify the most stable conformers (low-energy states) and the energy barriers for converting between them. researchgate.netacs.org

This is typically achieved by performing a potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of one or more systematically varied dihedral angles. q-chem.comuni-muenchen.dereadthedocs.ioresearchgate.net For this molecule, key dihedral angles to scan would include those defining the pucker of the dihydropyran ring and the C2-C3-S-Cl angle, which describes the rotation of the sulfonyl chloride group.

The results of such a scan would generate a potential energy landscape, a plot of energy versus the conformational coordinates. scribd.com The minima on this landscape correspond to stable conformers, such as different chair, boat, or twist conformations of the dihydropyran ring, and various rotamers of the sulfonyl chloride substituent. The peaks on the landscape represent transition states, which are the energy barriers that must be overcome for conformational changes to occur. Understanding the relative energies of these conformers and the barriers between them is crucial, as the reactivity and biological activity of a molecule can be highly dependent on its preferred three-dimensional shape.

Ligand-Target Interaction Studies via Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule drug candidates to their protein targets. In the context of this compound and its derivatives, molecular docking has been instrumental in elucidating their potential mechanisms of action against various biological targets.

Docking studies have revealed that sulfonyl-substituted chromene derivatives can effectively fit into the active sites of various enzymes. For instance, in studies targeting aromatase, a key enzyme in estrogen biosynthesis implicated in breast cancer, derivatives of the chromene scaffold have demonstrated favorable binding energies. bohrium.com Docking simulations of compounds such as (Z)-N-(3-cyano-2H-chromen-2-ylidene)benzenesulfonamide and (Z)-N-(6-bromo-3-cyano-2H-chromen-2-ylidene)methanesulfonamide showed strong interactions within the aromatase active site, with docking scores ranging from -7.8 to -9.1 kcal/mol, comparable to the standard inhibitor Exemestane (-9.3 kcal/mol). bohrium.com

Similarly, chromene-sulfonamide hybrids have been docked against carbonic anhydrase (CA) isoforms, particularly the tumor-associated hCA IX. nih.gov Computational analysis helped to investigate the binding mode of these compounds, suggesting that the sulfonamide moiety coordinates with the zinc ion in the active site, a classical interaction for CA inhibitors. nih.gov Further studies on chromene derivatives targeting microbial enzymes have also been supported by molecular docking to understand drug-receptor interactions and confirm antimicrobial properties. who.intnih.gov These computational models consistently predict that the chromene core and its various substituents form key hydrogen bonds and hydrophobic interactions with amino acid residues in the target's binding pocket, thereby stabilizing the ligand-protein complex.

Table 1: Molecular Docking Scores of Selected Sulfonyl-Substituted Chromene Derivatives Against Aromatase

| Compound ID | Docking Score (kcal/mol) |

| AN1 | -9.1 |

| AN2 | -9.0 |

| AN3 | -8.8 |

| AN7 | -8.0 |

| AN8 | -8.6 |

| AN13 | -7.8 |

| Exemestane (Reference) | -9.3 |

Data sourced from a study on sulfonyl-substituted chromene derivatives as anticancer agents. bohrium.com

The insights gained from molecular docking provide a strong foundation for the structure-based rational design of novel and more potent derivatives. By analyzing the predicted binding poses, medicinal chemists can identify which functional groups on the this compound scaffold are crucial for activity and which can be modified to enhance binding affinity or selectivity.

Structure-activity relationship (SAR) studies, guided by docking results, have shown that substitutions on the chromene ring system significantly influence biological activity. For example, in a series of chromene-azo sulfonamide hybrids designed as anticancer agents, the type and position of halogen substituents on a phenyl group attached to the chromene core dictated the potency. mdpi.com Derivatives with 2,4-dichloro and 4-chloro substitutions showed the highest antiproliferative activity, suggesting that these groups form optimal interactions within the binding pocket of the target, such as the Epidermal Growth Factor Receptor (EGFR). mdpi.com This highlights how computational predictions of ligand-target interactions can guide the synthesis of compounds with improved efficacy. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. For chromene-sulfonamide hybrids, 3D-QSAR models have been developed to understand the structural requirements for antibacterial activity. researchgate.net

These models provide contour maps that indicate where steric bulk, and electropositive or electronegative groups are likely to increase or decrease activity. For example, a 3D-QSAR study on chromone-sulfonamide compounds targeting COX-2 and iNOS (enzymes involved in inflammation) generated maps showing that introducing electron-donor groups in certain regions was conducive to enhancing activity, while in other areas, smaller substituent structures were preferred. researchgate.net Such predictive models are valuable for designing new antibacterial inhibitors, and their results are often confirmed and validated by molecular docking studies. researchgate.net The accuracy of these models, indicated by high correlation coefficients (R²) and predictive abilities (Q²), demonstrates their utility in the development of new therapeutic agents based on the chromene-sulfonamide scaffold. researchgate.net

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions and Drug-Likeness Assessment

In silico ADMET prediction is a crucial step in early-stage drug discovery, used to filter out compounds with poor pharmacokinetic profiles or potential toxicity. nih.gov Computational tools are widely used to estimate these properties for novel compounds like derivatives of this compound. researchgate.netresearchgate.net

The drug-likeness of chromene and sulfonamide derivatives is often assessed using Lipinski's Rule of Five. bohrium.comrsc.org This rule suggests that for a compound to have good oral bioavailability, it should generally have a molecular weight under 500 Da, a logP (lipophilicity) value less than 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors.

In silico studies on various series of chromene-sulfonamide derivatives have shown that these compounds generally possess favorable drug-like properties. bohrium.comrsc.org Predictions using online tools like SwissADME indicate that many of these derivatives adhere to Lipinski's and other related rules (e.g., Veber's rule), suggesting a good potential for oral bioavailability. nih.gov These predictions help prioritize which synthesized compounds should move forward for further in vitro and in vivo testing. rsc.org

Table 2: Predicted Physicochemical and ADMET Properties for Representative Chromene Derivatives

| Property | Predicted Value Range | Guideline for Drug-Likeness |

| Molecular Weight ( g/mol ) | 324 - 450 | < 500 (Lipinski) |

| LogP (Lipophilicity) | 1.5 - 4.5 | < 5 (Lipinski) |

| Hydrogen Bond Donors | 1 - 3 | ≤ 5 (Lipinski) |

| Hydrogen Bond Acceptors | 4 - 8 | ≤ 10 (Lipinski) |

| Rotatable Bonds | 2 - 7 | ≤ 10 (Veber) |

| Topological Polar Surface Area (Ų) | 60 - 130 | ≤ 140 (Veber) |

This table represents typical predicted values for chromene-based derivatives based on multiple in silico studies. researchgate.netnih.gov

Predicting the metabolic fate of a drug candidate is essential to avoid issues such as the formation of toxic metabolites or rapid clearance from the body. news-medical.net In silico metabolism prediction tools model the interactions of compounds with key metabolic enzymes, primarily the cytochrome P450 (CYP) superfamily. eurekaselect.comnih.gov

For compounds containing sulfonamide and chromene moieties, several metabolic transformations can be anticipated. The sulfonamide group can undergo partial oxidation of its aromatic amine (if present) by CYP enzymes, which can sometimes lead to hypersensitivity reactions. nih.gov The chromene ring itself is susceptible to oxidative metabolism. Computational models predict potential sites of metabolism (SOMs) on a molecule, identifying atoms that are most likely to be modified by metabolic enzymes. nih.gov

Common predicted metabolic pathways for such heterocyclic compounds include:

Hydroxylation: Addition of a hydroxyl (-OH) group to the aromatic rings of the chromene structure, primarily mediated by CYP enzymes.

Oxidation: The methylene (B1212753) bridge in the 2H-chromene ring could be a site for oxidation.

Phase II Conjugation: Following Phase I oxidation, enzymes like UDP-glucuronosyltransferases (UGT) or sulfotransferases (SULT) may add polar groups (e.g., glucuronic acid, sulfate) to facilitate excretion. news-medical.netnih.gov

These predictive models help in the early identification of potential metabolic liabilities, allowing for structural modifications to block metabolism at the most labile sites, thereby improving the compound's stability and safety profile. news-medical.net

General Drug-Likeness and Lead-Likeness Criteria

In the early stages of drug discovery, computational methods are essential for predicting the pharmacokinetic profiles of novel compounds, a process commonly known as ADME (absorption, distribution, metabolism, and excretion) screening. These predictions help to identify molecules with desirable properties that are more likely to become successful oral drug candidates, thereby reducing the time and cost associated with experimental validation. Key to this in silico evaluation are the concepts of drug-likeness and lead-likeness, which are assessed using a set of established criteria based on the physicochemical properties of a molecule.

Drug-likeness is a qualitative concept used to evaluate whether a compound possesses properties consistent with the majority of known drugs. One of the most widely recognized guidelines for assessing drug-likeness is Lipinski's Rule of Five. Formulated by Christopher A. Lipinski in 1997, this rule of thumb predicts that poor absorption or permeation is more likely when a compound violates more than one of the specified criteria. These rules are based on the observation that most orally administered drugs are relatively small and moderately lipophilic molecules.

Lead-likeness, on the other hand, is a tactical guide for selecting starting points for chemical optimization that have the best potential to be developed into drug-like candidates. Lead compounds are typically smaller and less complex than final drug molecules, providing room for modification to improve potency and selectivity during the lead optimization phase.

The evaluation of "this compound" and its derivatives against these criteria provides valuable insights into their potential as scaffolds for future drug development. The primary physicochemical properties considered are molecular weight (MW), lipophilicity (logP), and the number of hydrogen bond donors and acceptors.

Drug-Likeness Assessment (Lipinski's Rule of Five)

Lipinski's Rule of Five sets forth the following criteria for a compound to be considered drug-like and likely to be an orally active drug in humans:

| Parameter | Criterion |

|---|---|

| Molecular Weight (MW) | ≤ 500 Daltons |

| Octanol-Water Partition Coefficient (logP) | ≤ 5 |

| Hydrogen Bond Donors (HBD) | ≤ 5 |

| Hydrogen Bond Acceptors (HBA) | ≤ 10 |

For This compound , the calculated or predicted properties are as follows:

Molecular Weight: Approximately 309.56 g/mol .

Octanol-Water Partition Coefficient (logP): While a specific experimentally determined value is not readily available, computational estimates for structurally similar compounds, such as 8-bromo-6-chloro-2H-chromene-3-sulfonyl chloride (logP ≈ 2.8), suggest a value well within the acceptable range. evitachem.com

Hydrogen Bond Donors: There are no hydrogen atoms attached to electronegative atoms like oxygen or nitrogen. Therefore, the count is 0.

Hydrogen Bond Acceptors: The molecule contains three oxygen atoms (one ether and two sulfonyl oxygens), which can act as hydrogen bond acceptors. The count is 3.

Based on this analysis, This compound does not violate any of Lipinski's rules, indicating a favorable profile for oral bioavailability. Its derivatives, particularly those developed through substitution at the sulfonyl chloride group to form sulfonamides, would also be evaluated against these criteria. For instance, the conversion of the sulfonyl chloride to a sulfonamide would typically increase the molecular weight and potentially the number of hydrogen bond donors and acceptors, but these modifications can be tailored to remain within the drug-like chemical space. Studies on other chromene derivatives have similarly shown that they often satisfy Lipinski's rule of five, suggesting good potential for oral bioavailability.

Lead-Likeness Assessment

Lead compounds are the starting points for drug discovery programs and are generally less complex than the final drug candidates. The criteria for lead-likeness are therefore more stringent than those for drug-likeness, ensuring that there is ample opportunity for chemical modification and optimization.

| Parameter | Criterion |

|---|---|

| Molecular Weight (MW) | ≤ 300 Daltons |

| Octanol-Water Partition Coefficient (logP) | ≤ 3 |

| Hydrogen Bond Donors (HBD) | ≤ 3 |

| Hydrogen Bond Acceptors (HBA) | ≤ 3 |

| Rotatable Bonds | ≤ 3 |

Evaluating This compound against these stricter lead-likeness criteria:

Molecular Weight: At 309.56 g/mol , it is slightly above the typical lead-like cutoff of 300 Da.

Octanol-Water Partition Coefficient (logP): The estimated logP of around 2.8 for a similar compound falls within the lead-like range. evitachem.com

Hydrogen Bond Donors: With 0 donors, it meets the criterion.

Hydrogen Bond Acceptors: With 3 acceptors, it meets the criterion.

Rotatable Bonds: The molecule has a low number of rotatable bonds, consistent with the rigidity often sought in lead structures.

While the molecular weight of this compound slightly exceeds the conventional definition of a lead-like compound, its other parameters align well. This suggests that it serves as an excellent starting scaffold. The slight excess in molecular weight is not a significant concern, as the core structure is well within a range that allows for the exploration of various chemical substitutions without drastically increasing molecular complexity. The reactive sulfonyl chloride group is specifically intended as a handle for creating a library of derivatives, and the initial properties of the core molecule are favorable for generating a focused library of compounds with good drug-like potential.

Applications of Chromene Sulfonyl Derivatives in Chemical Research

Role as Key Synthetic Intermediates and Building Blocks in Complex Organic Synthesis

The utility of 6-bromo-2H-chromene-3-sulfonyl chloride as a synthetic intermediate stems from its distinct reactive sites, which allow for sequential and controlled chemical modifications. evitachem.comsmolecule.com The sulfonyl chloride group at the C-3 position is a potent electrophile, while the bromo group at the C-6 position offers a handle for modern cross-coupling reactions. This combination facilitates its use as a foundational building block for more elaborate molecular architectures. evitachem.com

Precursors for the Synthesis of Diverse Heterocyclic Compounds

The primary role of this compound in synthetic chemistry is as a precursor for a vast array of heterocyclic compounds. The highly reactive sulfonyl chloride moiety readily undergoes nucleophilic substitution with a wide range of nucleophiles, such as amines and alcohols, to yield the corresponding sulfonamides and sulfonate esters, respectively. smolecule.comenamine.net This reaction is a fundamental step in building molecular complexity and is widely employed in the creation of compound libraries for drug discovery.

For instance, the reaction with primary or secondary amines smoothly affords stable 6-bromo-2H-chromene-3-sulfonamide derivatives. This straightforward sulfonamide bond formation is a cornerstone of medicinal chemistry, allowing for the fusion of the chromene scaffold with other pharmacologically relevant motifs. mdpi.com Research has demonstrated the synthesis of various pyrazole, thiazole, and pyrimidine-containing coumarin (B35378) (a related 2-oxo-2H-chromene) derivatives starting from a 6-bromo-3-acetyl-2H-chromen-2-one precursor, highlighting the synthetic versatility of the 6-bromo-chromene core in generating diverse heterocyclic systems. nih.govresearchgate.net

Scaffolds for Diversity-Oriented Synthesis (DOS)

Diversity-Oriented Synthesis (DOS) is a powerful strategy aimed at creating collections of structurally diverse small molecules to explore broad areas of chemical space. cam.ac.uk this compound is an exemplary scaffold for DOS due to its two orthogonal points of diversification.

Sulfonyl Chloride Group: This functional group can be reacted with a large library of diverse amines, alcohols, and other nucleophiles to generate a wide array of sulfonamides and sulfonates, varying the appendages at the C-3 position. enamine.net

Bromo Group: The bromine atom on the aromatic ring serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of various aryl, alkyl, or alkynyl groups at the C-6 position, fundamentally altering the core structure of the scaffold.

The combination of these two reactive sites allows chemists to systematically and rapidly generate a large library of compounds with significant skeletal and appendage diversity from a single, common intermediate. cam.ac.uknih.gov This approach is highly efficient for discovering novel chemical entities with unique biological activities. researchgate.net

Contribution to Medicinal Chemistry Research and Drug Discovery Endeavors

The chromene scaffold and the sulfonamide functional group are both independently recognized for their broad and significant pharmacological activities. mdpi.comnih.gov The combination of these two moieties within a single molecular framework, as seen in derivatives of this compound, has led to the development of potent and selective agents for various therapeutic targets. mdpi.com Chromene derivatives have been investigated for numerous biological activities, including anticancer, antimicrobial, antiviral, and antidiabetic properties. nih.govnih.gov

Development of Novel Molecular Scaffolds and Hybrid Compounds

The concept of a molecular scaffold is central to medicinal chemistry, representing a core structure upon which therapeutic agents are built. nih.gov this compound is utilized to construct novel scaffolds and hybrid molecules that combine the chromene core with other biologically active fragments. This molecular hybridization strategy aims to create multifunctional molecules with potentially synergistic or novel modes of action. nih.gov

An example of this approach is the synthesis of chromene-azo-sulfonamide hybrids, where the chromene-sulfonamide scaffold is linked to an azo-dye moiety. nih.gov By reacting the sulfonyl chloride with an appropriate amine-containing molecule, researchers can generate novel, larger scaffolds that integrate the desirable properties of each component. This method has been employed to create compounds with promising anticancer activities. nih.gov

Elucidation of Structure-Activity Relationships in Synthesized Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how specific structural modifications of a molecule affect its biological activity. openaccesspub.org The 6-bromo-2H-chromene-3-sulfonamide scaffold is an excellent platform for conducting systematic SAR studies.

Researchers synthesize a series of analogues by varying the substituents at both the sulfonamide nitrogen and the 6-position of the chromene ring and then evaluate their biological effects. For example, studies on chromene-azo-sulfonamide hybrids revealed that the nature and position of substituents on an attached phenyl ring significantly influenced the anticancer potency. nih.gov Specifically, halogenated aryl groups, such as 4-chloro and 2,4-dichloro substituents, conferred superior activity compared to unsubstituted or electron-donating groups. nih.gov Similarly, SAR studies on other chromone (B188151) derivatives have shown that substituents on the chromene ring, such as a bromobenzyloxy group, are crucial for the inhibition of specific biological targets like the breast cancer resistance protein ABCG2. nih.gov This systematic approach is essential for optimizing lead compounds into potent and selective drug candidates.

Investigation of Interactions with Biological Targets (General Mechanistic Studies)

Derivatives synthesized from this compound are valuable tools for investigating the interactions between small molecules and biological macromolecules like enzymes and receptors. The chromene-sulfonamide core acts as a rigid scaffold that orients functional groups in three-dimensional space to achieve specific binding interactions within a target's active site.

Molecular docking studies and enzymatic assays have shown that chromene-sulfonamide derivatives can act as inhibitors for a range of important biological targets.

Table 1: Biological Targets of Chromene Sulfonamide Derivatives

| Biological Target | Therapeutic Area | Finding | Reference |

|---|---|---|---|

| Carbonic Anhydrases (CAs), particularly tumor-associated isoforms hCA IX and hCA XII | Anticancer | Chromene-based sulfonamides showed significant inhibitory activity, with selectivity towards tumor-associated isoforms over cytosolic forms. | mdpi.com |

| Epidermal Growth Factor Receptor (EGFR), Matrix Metalloproteinase-2 (MMP-2) | Anticancer | Molecular docking studies predicted strong binding of chromene-azo-sulfonamide hybrids to the active sites of these cancer-related enzymes. | nih.gov |

| Breast Cancer Resistance Protein (ABCG2) | Anticancer (Drug Resistance) | Chromone derivatives with a 4-bromobenzyloxy substituent were identified as potent and selective inhibitors of this drug efflux pump. | nih.gov |

These studies demonstrate that the chromene-sulfonamide scaffold is a versatile platform for designing targeted inhibitors. By modifying the substituents, researchers can fine-tune the binding affinity and selectivity of these compounds for specific enzymes, paving the way for the development of new therapeutic agents.

Generation of Chemical Probes for Biological Systems

The unique photophysical and chemical properties of the chromene scaffold make its derivatives particularly suitable for the development of chemical probes for biological sensing and imaging. aip.org Chromene is a fundamental component of many fluorescent molecules and commercial dyes. oup.com

Researchers have utilized the chromene motif to create fluorescent probes for a variety of biologically significant analytes, including thiols, amino acids, and hydrogen peroxide. aip.org A notable application is the "thiol-chromene" click reaction, which enables the rapid and selective detection of thiols. aip.org Furthermore, chromene-based probes have been designed for targeted imaging of subcellular organelles, such as the endoplasmic reticulum (ER), aiding in the study of cellular processes in real-time. aip.orgoup.com The ability to modify the chromene structure allows for the tuning of fluorescence properties, which can modulate the vitality and imaging behavior of these probes within cells, offering greater flexibility for biological applications. oup.com

Potential Applications in Advanced Materials Science

The chromene framework is not only significant in medicinal chemistry but also holds promise in the field of materials science. rsc.org The structural and electronic characteristics of these heterocyclic compounds make them attractive candidates for the development of novel materials with specialized optical and electronic properties.

Exploration of Optical and Photophysical Properties of Chromene Derivatives

Chromene derivatives have been the subject of studies exploring their linear and non-linear optical (NLO) properties. rsc.org Their unique electronic structure gives rise to interesting photophysical behaviors, including absorption and fluorescence emission, which can be influenced by solvent polarity. researchgate.net

Quantum chemical studies using Density Functional Theory (DFT) have been employed to understand the relationship between the chemical structure of chromene derivatives and their charge transport properties. researchgate.net These computational analyses investigate frontier molecular orbitals (FMOs), light-harvesting efficiency, and other electronic parameters to predict their suitability for optoelectronic and photovoltaic devices. researchgate.net For example, a study on coumarin-based pyrano-chromene derivatives revealed that one compound possessed a low band gap (5.168 eV) and exhibited significant non-linear optical properties, with high average polarizability and second hyperpolarizability values, suggesting its potential as a crystalline organic NLO material. rsc.org The synthesis of various chromene derivatives and the subsequent investigation of their photophysical properties, such as absorption, emission, solvent effects, and quantum yield, are crucial steps in identifying candidates for advanced material applications. researchgate.net

| Derivative Class | Property Investigated | Key Finding | Reference |

|---|---|---|---|

| Coumarin-based pyrano-chromene | Non-Linear Optical (NLO) Properties | Low band gap (5.168 eV) and high second hyperpolarizability (γtot) of 0.145 × 104 esu. | rsc.org |

| Chromene-appended pyrimidone | Photophysical Properties | Emission profile is highly dependent on solvent; weak in polar protic solvents, strong in polar aprotic solvents. | researchgate.net |

| General Chromene Derivatives | Suitability for Photovoltaics | DFT studies used to model electronic structure, charge transport, and light-harvesting efficiency. | researchgate.net |

Future Research Directions and Perspectives

Development of More Efficient, Selective, and Sustainable Synthetic Methodologies for Chromene Sulfonyl Chlorides

While methods for the synthesis of sulfonyl chlorides and chromene derivatives exist, the development of more efficient, selective, and sustainable routes to compounds like 6-bromo-2H-chromene-3-sulfonyl chloride remains a critical area of future research. Traditional methods for producing sulfonyl chlorides often rely on harsh reagents and produce significant waste. organic-chemistry.orgnih.gov Modern synthetic chemistry is increasingly focused on green and sustainable processes.

Future research should prioritize the development of novel catalytic systems that can achieve the synthesis of chromene sulfonyl chlorides with high atom economy and minimal environmental impact. organic-chemistry.org This includes exploring photocatalytic methods, which utilize light as a traceless reagent to drive chemical transformations. nih.gov Additionally, flow chemistry approaches could offer significant advantages in terms of safety, scalability, and process control for the synthesis of these reactive intermediates. mdpi.com The development of one-pot multicomponent reactions that assemble the this compound scaffold from simple precursors would also represent a significant advancement in synthetic efficiency. researchgate.net

Table 1: Comparison of Synthetic Methodologies for Sulfonyl Chlorides

| Methodology | Advantages | Disadvantages | Future Research Focus |

| **Traditional Methods (e.g., using POCl₃, SO₂Cl₂) ** | Well-established | Harsh reagents, low chemoselectivity, significant waste | Replacement with greener alternatives |

| Photocatalysis | Mild reaction conditions, use of light as a traceless reagent | Catalyst cost and stability | Development of robust and inexpensive photocatalysts |

| Flow Chemistry | Enhanced safety, scalability, and process control | Initial setup cost | Integration with in-line purification and analysis |

| Multicomponent Reactions | High atom economy, operational simplicity | Substrate scope limitations | Design of new MCRs for diverse chromene sulfonyl chlorides |

Exploration of Uncharted Reactivity and Derivatization Strategies

The reactivity of this compound is largely dictated by the sulfonyl chloride group, which readily reacts with a wide range of nucleophiles to form sulfonamides, sulfonates, and other derivatives. nih.govmagtech.com.cn However, a deeper exploration of its reactivity profile could unveil novel chemical transformations. The interplay between the sulfonyl chloride, the bromine atom, and the chromene ring system presents opportunities for unique and selective reactions.

Future investigations should focus on:

Dual Functionalization: Developing strategies to selectively react at both the sulfonyl chloride and the bromo-position to create complex, bifunctional molecules.

Transition-Metal Catalyzed Cross-Coupling Reactions: Utilizing the bromine atom as a handle for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce diverse substituents onto the chromene scaffold. researchgate.net

Novel Cyclization Reactions: Exploring intramolecular reactions that involve both the sulfonyl group and other parts of the molecule to construct novel heterocyclic systems.

These explorations will expand the chemical space accessible from this scaffold and provide a platform for the synthesis of novel compounds with potentially interesting biological activities. ekb.eg

Advancements in Integrated Computational Modeling for Rational Design and Prediction

Computational chemistry and molecular modeling are powerful tools for the rational design of new molecules with desired properties. researchgate.netnih.govnih.gov For this compound, computational approaches can be instrumental in predicting its reactivity, designing new derivatives, and understanding their potential biological targets.

Future research in this area should involve:

Predictive Reactivity Models: Developing computational models to predict the regioselectivity and stereoselectivity of reactions involving the this compound scaffold.

Structure-Based Drug Design: Using molecular docking and molecular dynamics simulations to design derivatives that can specifically interact with biological targets of interest, such as enzymes or receptors. nih.gov

In Silico Screening: Creating virtual libraries of derivatives and using computational methods to screen them for potential biological activities, thus prioritizing synthetic efforts.

The integration of computational modeling with experimental work will accelerate the discovery and development of new functional molecules based on this scaffold.

Integration with High-Throughput Synthesis and Screening Platforms

The discovery of new bioactive molecules often requires the synthesis and screening of large libraries of compounds. High-throughput synthesis (HTS) and high-throughput screening (HTS) are key technologies in modern drug discovery. The this compound scaffold is well-suited for HTS due to the reactivity of the sulfonyl chloride group, which allows for the rapid generation of diverse libraries of derivatives.

Future efforts should focus on:

Developing robust and automated synthetic protocols for the parallel synthesis of libraries of chromene sulfonamides and other derivatives.

Integrating these synthetic platforms with HTS assays to rapidly screen for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govnih.gov

Utilizing diversity-oriented synthesis strategies to generate structurally complex and diverse libraries of compounds from the this compound starting material. nih.gov

This approach will enable the rapid exploration of the biological potential of the chromene sulfonyl scaffold and increase the chances of identifying novel lead compounds for drug development.

Development of Novel Chemical Biology Tools Based on the Chromene Sulfonyl Scaffold

The reactivity of the sulfonyl chloride group makes this compound an attractive starting point for the development of novel chemical biology tools. rsc.org These tools can be used to probe biological systems, identify protein targets, and elucidate cellular pathways.

Future research in this area could include:

Activity-Based Protein Profiling (ABPP) Probes: Designing and synthesizing probes based on the this compound scaffold that can covalently label specific classes of enzymes in their active state.

Photoaffinity Probes: Incorporating photoreactive groups into derivatives of this compound to create probes that can be used to identify the binding partners of bioactive compounds.

Fluorescent Probes: Developing fluorescently labeled derivatives that can be used to visualize the localization and dynamics of specific biomolecules within living cells.

The development of such chemical biology tools will not only advance our understanding of fundamental biological processes but also aid in the identification and validation of new drug targets.

Q & A

Q. Table 1: Reaction Optimization Parameters

| Condition | Impact on Yield/Purity | Reference |

|---|---|---|

| NH₃ in EtOH | Low yield (20–30%), high byproducts | |

| CH₃COONH₄ + malononitrile | Yield >70%, reduced impurities | |

| Solvent: Acetonitrile | Improved cyclization efficiency |

Advanced Question: How can crystallographic data resolve ambiguities in the structural characterization of this compound derivatives?

Answer:

Single-crystal X-ray diffraction (SC-XRD) paired with software like SHELXL (for refinement) and ORTEP-3 (for visualization) is critical. For example, the crystal structure of a related chromene derivative (C₁₆H₉BrO₅·2C₃H₇NO) revealed a monoclinic system (space group P2₁/n) with key hydrogen bonds stabilizing the chromene ring . Discrepancies between experimental (SC-XRD) and computational (DFT) bond lengths can arise due to crystal packing effects, which require graph set analysis to interpret hydrogen-bonding motifs .

Q. Table 2: Crystallography Tools and Applications

| Software | Function | Reference |

|---|---|---|

| SHELXL | Refinement of small-molecule data | |

| ORTEP-3 | Thermal ellipsoid visualization | |

| WinGX | Data integration and validation |

Basic Question: What spectroscopic methods are most effective for characterizing sulfonyl chloride intermediates?

Answer:

- ¹H/¹³C NMR : The sulfonyl chloride proton (δ ~11–12 ppm) and aldehyde proton (δ ~10 ppm) show distinct shifts, but overlapping signals may require 2D NMR (e.g., HSQC) for resolution .

- FT-IR : Confirm –SO₂Cl presence via symmetric/asymmetric S=O stretches (1350–1370 cm⁻¹ and 1150–1170 cm⁻¹) .

Advanced Question: How can researchers address contradictions between enzymatic inhibition data and molecular docking predictions for sulfonamide-chromene derivatives?

Answer:

Discrepancies often arise from solvent effects or protein flexibility unaccounted for in docking. For α-amylase/α-glucosidase inhibition studies:

Perform kinetic assays (e.g., Lineweaver-Burk plots) to confirm competitive/non-competitive binding modes .

Use molecular dynamics (MD) simulations (>100 ns) to assess ligand-protein stability under physiological conditions.

Cross-validate with isothermal titration calorimetry (ITC) to measure binding thermodynamics .

Basic Question: What safety protocols are critical when handling sulfonyl chlorides like this compound?

Answer:

- Reactivity : Hydrolyzes exothermically with moisture—use anhydrous solvents (e.g., dry CH₂Cl₂) and inert atmospheres .

- PPE : Acid-resistant gloves (e.g., nitrile) and fume hoods mandatory.

- Waste disposal : Quench with ice-cold NaHCO₃ before disposal .

Advanced Question: How can hydrogen-bonding patterns in chromene derivatives guide the design of stable polymorphs?

Answer:

Etter’s graph set analysis categorizes H-bond motifs (e.g., R₂²(8) rings) to predict packing efficiency. For 6-bromo derivatives, intramolecular H-bonds between –SO₂Cl and adjacent –OH groups reduce conformational flexibility, favoring dense crystal packing. Computational tools like Mercury (CCDC) can overlay experimental and predicted motifs to identify stable polymorphs .

Basic Question: What are the biological targets of 6-sulfonamide-chromene derivatives, and how are they assayed?

Answer:

These derivatives inhibit α-amylase and α-glucosidase , key enzymes in carbohydrate metabolism. Standard assays include:

- DNSA method : Measures reducing sugar release .

- p-Nitrophenyl glucopyranoside hydrolysis : Quantifies enzyme activity via absorbance at 405 nm .

Advanced Question: How can researchers resolve low reproducibility in sulfonamide-chromene synthetic yields?

Answer:

Variability often stems from moisture sensitivity of sulfonyl chlorides or incomplete cyclization . Solutions:

Use molecular sieves (3Å) in reactions to scavenge water .

Monitor reaction progress via TLC (eluent: EtOAc/hexane = 3:7) .

Employ high-throughput screening (HTS) to optimize stoichiometry and solvent combinations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.